An In-Depth Technical Guide to 4,5-Difluoro-2-(trifluoromethyl)aniline (CAS 1262197-39-6): A Strategic Asset for Modern Drug Discovery
An In-Depth Technical Guide to 4,5-Difluoro-2-(trifluoromethyl)aniline (CAS 1262197-39-6): A Strategic Asset for Modern Drug Discovery
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 4,5-Difluoro-2-(trifluoromethyl)aniline. Direct experimental data for this specific compound (CAS 1262197-39-6) is sparse in publicly accessible literature, reflecting its status as a novel or specialized building block. Therefore, this guide adopts a predictive and strategic approach, grounded in established principles of fluorine chemistry and data from structurally analogous compounds. It is designed to provide a robust framework for its synthesis, characterization, and strategic application in research and development programs.
Introduction: The Strategic Value of Polyfluorinated Anilines
The incorporation of fluorine and trifluoromethyl (-CF₃) groups is a cornerstone of modern medicinal chemistry. These modifications are strategically employed to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's electronic profile and can serve as a bioisostere for other chemical groups, significantly influencing a compound's pharmacokinetic and pharmacodynamic behavior.[1]
4,5-Difluoro-2-(trifluoromethyl)aniline presents a unique constellation of these features. The vicinal fluorine atoms on the aniline ring, combined with an ortho-trifluoromethyl group, create a highly electron-deficient aromatic system with distinct reactivity and conformational properties. This guide provides the foundational knowledge required to harness the potential of this valuable synthetic intermediate.
Core Compound Analysis and Predicted Physicochemical Properties
A precise understanding of a compound's physical properties is essential for its effective use in synthesis and for predicting its behavior in biological systems. The following properties for 4,5-Difluoro-2-(trifluoromethyl)aniline are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale / Comparative Compound Data |
| Molecular Formula | C₇H₄F₅N | Derived from the chemical structure. |
| Molecular Weight | 197.11 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to light brown liquid or low-melting solid | Aniline derivatives with similar molecular weights, such as 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5), are liquids. The additional fluorine may raise the melting point. |
| Boiling Point | ~180-200 °C (at atmospheric pressure) | Estimated based on related isomers. For example, 3-(Trifluoromethyl)aniline has a boiling point of 187-189°C.[3] |
| Lipophilicity (cLogP) | ~2.8 - 3.2 | The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88).[1] The two fluorine atoms will further increase this value compared to simpler trifluoromethylanilines. |
| pKa (of the anilinium ion) | ~1.5 - 2.5 | The combined electron-withdrawing effects of two fluorine atoms and an ortho-CF₃ group will drastically reduce the basicity of the amino group compared to aniline (pKa ~4.6). |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Typical for fluorinated aromatic compounds.[4] |
Strategic Synthesis Pathways
The synthesis of 4,5-Difluoro-2-(trifluoromethyl)aniline is not described in widely available literature. However, a logical and efficient route can be designed starting from commercially available precursors. The most plausible strategy involves the reduction of a nitro-intermediate, which allows for the regioselective installation of the required functional groups.
Proposed Primary Synthetic Route: From 1,2-Difluorobenzene
This multi-step synthesis leverages the directing effects of the substituents to achieve the desired isomer.
Caption: Proposed synthesis of the target compound from 1,2-difluorobenzene.
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 1,2-Difluorobenzene to 4,5-Difluoro-2-nitroaniline
-
Causality: The fluorine atoms are ortho, para-directing but deactivating. Nitration is expected to occur para to one of the fluorine atoms. The synthesis of the key intermediate, 4,5-Difluoro-2-nitroaniline, is well-documented.[5]
-
Methodology:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 1,2-difluorobenzene to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-difluoronitrobenzene.
-
Further reaction or separation may be required to isolate the desired 4,5-difluoro-2-nitroaniline isomer, which is a known intermediate.[6]
-
Step 2: Diazotization and Iodination (Sandmeyer Reaction)
-
Causality: To replace the amino group of the nitroaniline intermediate with a halogen that can then be trifluoromethylated, a Sandmeyer reaction is a classic and reliable method.
-
Methodology:
-
Dissolve 4,5-Difluoro-2-nitroaniline in a mixture of aqueous HCl and acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C.
-
Stir for 30 minutes, then add this diazonium salt solution to a solution of potassium iodide (KI) in water.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product, 1,2-difluoro-4-nitro-5-iodobenzene, with an organic solvent. Purify by column chromatography.
-
Step 3: Trifluoromethylation
-
Causality: The introduction of the -CF₃ group can be achieved from the aryl iodide using a copper-mediated trifluoromethylation reagent like the Ruppert-Prakash reagent (TMSCF₃).
-
Methodology:
-
In a dry flask under an inert atmosphere (e.g., Argon), combine 1,2-difluoro-4-nitro-5-iodobenzene, copper(I) iodide (CuI), and potassium fluoride (KF).
-
Add a suitable dry solvent such as DMF or NMP.
-
Add trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by GC-MS or TLC.
-
Upon completion, cool the reaction, quench with aqueous ammonia, and extract the product, 4,5-difluoro-2-nitrobenzotrifluoride. Purify by chromatography.
-
Step 4: Reduction of the Nitro Group
-
Causality: The final step is the reduction of the nitro group to the target aniline. This is a standard transformation that can be accomplished under various conditions.
-
Methodology:
-
Dissolve the 4,5-difluoro-2-nitrobenzotrifluoride from the previous step in ethanol or acetic acid.
-
Add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaOH or NaHCO₃).
-
Extract the final product, 4,5-Difluoro-2-(trifluoromethyl)aniline, with an organic solvent.
-
Purify by column chromatography or distillation to yield the final product.
-
Anticipated Spectroscopic Characterization
The following spectroscopic data are predicted and serve as a benchmark for the structural confirmation of synthesized 4,5-Difluoro-2-(trifluoromethyl)aniline.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two aromatic protons, and a broad signal for the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~7.2 - 7.4 | Doublet of doublets (dd) | H-6 | This proton is coupled to H-3 and the fluorine at C-5. The electron-withdrawing groups will shift it downfield. |
| ~6.8 - 7.0 | Doublet of doublets (dd) | H-3 | This proton is coupled to H-6 and the fluorine at C-4. It will be upfield relative to H-6. |
| ~4.0 - 5.0 | Broad singlet (br s) | -NH₂ | The chemical shift is solvent and concentration-dependent. The signal is often broad due to quadrupolar relaxation and exchange.[7] |
¹⁹F NMR Spectroscopy
Fluorine NMR is critical for confirming the identity of this molecule. Three distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -65 | Singlet (s) | -CF₃ | The chemical shift for an aromatic -CF₃ group is typically in this range.[7] It will show no significant coupling to the other fluorine atoms. |
| ~ -135 to -145 | Doublet (d) | F-5 | This fluorine is ortho to the -CF₃ group and will be coupled to the adjacent fluorine at C-4. |
| ~ -145 to -155 | Doublet (d) | F-4 | This fluorine is meta to the -CF₃ group and coupled to the adjacent fluorine at C-5. |
¹³C NMR Spectroscopy
The carbon spectrum will show seven distinct signals, all of which will exhibit coupling to fluorine atoms (C-F coupling).
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3350 - 3500 | N-H stretching (asymmetric and symmetric) |
| 1600 - 1630 | N-H bending (scissoring) |
| 1500 - 1580 | C=C aromatic stretching |
| 1250 - 1350 | C-N stretching |
| 1100 - 1200 | C-F stretching (strong) |
| 1000 - 1100 | C-F stretching (-CF₃, very strong) |
Inferred Reactivity and Applications in Drug Development
The unique electronic nature of 4,5-Difluoro-2-(trifluoromethyl)aniline dictates its reactivity and makes it a valuable building block.
-
Nucleophilic Acylation/Sulfonylation: The primary amine is a potent nucleophile and will readily react with acyl chlorides, sulfonyl chlorides, and anhydrides to form amides and sulfonamides, which are common motifs in bioactive molecules.
-
Diazotization: The amine can be converted to a diazonium salt, allowing for its replacement with a wide variety of other functional groups (e.g., -OH, -CN, -Br) via Sandmeyer-type reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The highly electron-deficient aromatic ring, particularly activated by the ortho -CF₃ group, makes the fluorine atoms (especially at C-4) susceptible to displacement by strong nucleophiles. This allows for the construction of complex heterocyclic systems.
Workflow for Application in Medicinal Chemistry
Caption: Strategic derivatization of the target aniline for lead generation.
The presence of the trifluoromethyl group can block sites of metabolism, increasing the half-life of a potential drug candidate.[1] Its lipophilic nature can enhance membrane permeability and improve binding to hydrophobic pockets in protein targets.[8] This makes the title compound an excellent starting point for synthesizing novel kinase inhibitors, GPCR modulators, and other targeted therapeutics.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 1262197-39-6 is not available, the handling precautions should be based on those for closely related, hazardous trifluoromethylanilines.[3][9]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[3]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[10]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[10]
-
Always consult the SDS of a structurally similar compound before handling and perform a thorough risk assessment for any new experimental procedure.
References
-
CoLab.ws. (n.d.). Chemical synthesis and characterization of fluoro-substituted polyanilines. Retrieved from [Link]
- Cohen, A. D., & Sheppard, N. (1958). High-resolution proton and fluorine resonance spectra of para-fluoro-aniline. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 246(1246), 429–439.
-
ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]
-
ResearchGate. (2025). On the search of the influence of substituents in the structural and vibrational properties of p-substituted sulfinylanilines: Study of p-trifluoromethylsulfinylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (2025). Assessment of the molecular structure and spectroscopic properties of CF3-substituted sulfinylaniline derivatives. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2,4-Dibromo-6-trifluoromethylaniline. Retrieved from [Link]
-
TUODA. (2025). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Preprints.org. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Nequinate. Retrieved from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
-
Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry. Retrieved from [Link]
-
PMC. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PubChem. (n.d.). 1-propanaminium, 3-((2-ethylhexyl)oxy)-2-hydroxy-n-(2-hydroxy-3-sulfopropyl)-n,n-dimethyl-, inner salt. Retrieved from [Link]
-
DrugMapper. (n.d.). MAGNESIUM CARBONATE. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. fishersci.com [fishersci.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4,5-Difluoro-2-nitroaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.se [fishersci.se]
